N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
Description
N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone. Key structural features include:
- Pyrrolidin-1-ylsulfonyl moiety: A sulfonamide group at the piperidine’s 1-position, which may enhance solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-25-17-6-4-15(5-7-17)14-19-18(22)16-8-12-21(13-9-16)26(23,24)20-10-2-3-11-20/h4-7,16H,2-3,8-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMTGCQWZIPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyrrolidine sulfonyl chloride under basic conditions.
Attachment of the Benzyl Group: The benzyl group with a methylthio substitution is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the benzyl group to the piperidine ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonyl and piperidine groups.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may form strong interactions with active sites, while the piperidine and benzyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound shares a piperidine-4-carboxamide scaffold with analogs but differs in substituents:
Table 1: Comparative Properties of Piperidine-4-Carboxamide Derivatives
Key Findings:
Benzyl Substituent Impact :
- The 4-fluorobenzyl group in analogs enhances target binding via electron-withdrawing effects but reduces solubility.
- The 4-(methylthio)benzyl group in the target compound may balance lipophilicity and oxidative stability compared to fluorine or methoxy groups.
- The (2-methoxypyridin-4-yl)methyl group improves aqueous solubility due to the polar pyridine ring .
Piperidine 1-Substituent Role :
- The pyrrolidin-1-ylsulfonyl group in the target compound likely increases solubility via sulfonamide polarity, contrasting with the bulky 1-(naphthalen-1-yl)ethyl in analogs, which may favor hydrophobic target interactions .
Therapeutic Potential: Analogs in demonstrate SARS-CoV-2 inhibition, suggesting the target compound’s scaffold is viable for antiviral development. The sulfonamide group could modulate protease or polymerase binding .
Discussion of Substituent Effects
- Methylthio vs. Fluoro/Methoxy : The methylthio group’s larger size and sulfur atom may improve membrane permeability compared to fluorine, while offering better metabolic stability than methoxy groups prone to demethylation.
- Sulfonamide vs. Naphthylethyl : Sulfonamides typically enhance solubility and target engagement through hydrogen bonding, whereas naphthylethyl groups may improve affinity for hydrophobic binding pockets .
Biological Activity
N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological applications. This compound contains a piperidine ring, a pyrrolidine sulfonyl group, and a methylthio-substituted benzyl group, which may contribute to its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₃S₂ |
| Molecular Weight | 397.6 g/mol |
| CAS Number | 1448030-55-4 |
The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The sulfonyl group is believed to engage in strong interactions with active sites on proteins, while the piperidine and benzyl groups may enhance binding affinity and specificity. Further studies are required to elucidate the precise biological pathways affected by this compound.
Anticancer Properties
Research has indicated that compounds with similar structural motifs, such as piperidine and sulfonyl groups, exhibit significant anticancer activity. For instance, benzoylpiperidine derivatives have shown promise in inhibiting cancer cell proliferation. A study highlighted that modifications in the structure can lead to improved potency against various cancer cell lines, suggesting that this compound may also possess similar properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have demonstrated that the presence of specific substituents on the piperidine ring can enhance biological activity. For example, the introduction of alkyl groups has been associated with increased binding affinity towards specific receptors involved in cancer progression. Compounds with an N-(alkyl)benzylpiperidine structure have been identified as essential pharmacophores for selective receptor antagonism.
Case Studies
Several case studies provide insights into the biological efficacy of compounds related to this compound:
- Study on CCR3 Antagonists : Research demonstrated that benzylpiperidine derivatives exhibited potent antagonistic effects on CCR3 receptors, which are implicated in inflammatory responses and cancer metastasis. The introduction of sulfonamide functionalities significantly enhanced their activity, suggesting a potential pathway for this compound to modulate similar pathways.
- Antiproliferative Activity : In vitro studies revealed that structurally related compounds displayed notable antiproliferative effects on human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM. These findings indicate that this compound could be further explored for its potential therapeutic applications in oncology.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine core. Key steps include:
- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Benzylation : Coupling the 4-(methylthio)benzyl group using nucleophilic substitution or amide bond formation (e.g., EDC/HOBt activation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent: acetonitrile) to achieve >95% purity .
Critical Factors : - Temperature control (0–25°C for sulfonylation to prevent side reactions).
- Solvent choice (polar aprotic solvents like DMF improve sulfonylation efficiency) .
- Catalyst selection (triethylamine vs. DMAP for acid-sensitive intermediates) .
Advanced: How can conflicting NMR data for this compound be resolved during structural validation?
Methodological Answer:
Discrepancies in H/C NMR signals often arise from conformational flexibility or impurities. Strategies include:
- Multi-Technique Cross-Validation :
- 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
- X-ray Crystallography to confirm solid-state conformation and detect polymorphism .
- Dynamic NMR Studies : Variable-temperature NMR to identify rotameric equilibria (e.g., hindered rotation in the sulfonamide group) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out adducts .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-PDA : Monitor purity (>99% by area normalization) and detect degradation products under stress conditions (e.g., thermal, hydrolytic) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C in crystalline forms) .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) in hygroscopic samples .
Advanced: What strategies optimize the synthesis of crystalline polymorphs, and how do polymorphs affect bioactivity?
Methodological Answer:
Polymorph Screening :
- Solvent/anti-solvent combinations (e.g., ethanol/water vs. acetone/heptane) to isolate Form I (thermodynamically stable) vs. Form II (metastable) .
- Crystallization Kinetics : Slow cooling (0.1°C/min) favors Form I, while rapid evaporation yields Form II .
Bioactivity Implications : - Form I exhibits higher aqueous solubility (23 mg/mL vs. 15 mg/mL for Form II) and enhanced in vitro permeability in Caco-2 assays .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (acute toxicity: LD50 oral, rat = 320 mg/kg) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/aerosol formation) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How does the pyrrolidin-1-ylsulfonyl moiety influence target binding in enzyme inhibition assays?
Methodological Answer:
The sulfonamide group acts as a hydrogen-bond acceptor, enhancing interactions with catalytic residues (e.g., carbonic anhydrase II: K = 12 nM vs. 45 nM for non-sulfonylated analogs) .
Methodological Approaches :
- Docking Simulations : Glide SP scoring in Schrödinger Suite to predict binding poses .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG = -9.8 kcal/mol) .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
Common issues include steric hindrance from the 4-(methylthio)benzyl group. Solutions:
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield (78% vs. 45%) under 100°C, 150 W .
- Alternative Coupling Reagents : Replace EDC with HATU for sterically hindered amides (yield increase: 20–25%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
